tert-butyl N-(3-amino-2-phenylpropyl)carbamate
Description
Contextualizing the Aminophenylpropyl Scaffold in Retrosynthetic Analysis
The aminophenylpropyl scaffold is a key structural motif found in a variety of biologically active compounds. In retrosynthetic analysis, the process of mentally deconstructing a target molecule to identify potential starting materials, this scaffold can be disconnected in several strategic ways.
Common retrosynthetic approaches for related 1,3-diamine structures often involve:
Conjugate Addition: A primary approach is the Michael addition of an amine to a β-amino-α,β-unsaturated ester or a related Michael acceptor. This forms the carbon-nitrogen bond at the 3-position.
Reductive Amination: Another powerful strategy involves the reductive amination of a β-ketoamine or the reduction of a β-nitroamine. For the aminophenylpropyl scaffold, this could involve the reaction of a suitably substituted β-ketone with an amine source in the presence of a reducing agent.
From Amino Acids: Chiral β-amino acids, such as β-phenylalanine derivatives, serve as excellent starting materials. nih.gov Synthetic routes often involve the reduction of the carboxylic acid moiety to an alcohol, followed by conversion to the amine, or homologation of α-amino acids. rsc.orgnih.gov
The phenyl group at the 2-position introduces chirality, making enantioselective synthesis a key consideration. Asymmetric synthesis strategies are therefore paramount to obtaining specific stereoisomers, which is often crucial for biological activity.
Strategic Importance of the Boc-Protected Amine Functionality in Advanced Synthetic Approaches
Protecting groups are fundamental tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its unique combination of stability and ease of removal. nbinno.com
The strategic importance of the Boc group in a molecule like tert-butyl N-(3-amino-2-phenylpropyl)carbamate is multifaceted:
Chemoselectivity: With one amine protected by the Boc group, the remaining free primary amine can undergo selective reactions such as acylation, alkylation, or condensation. This is particularly crucial in the synthesis of polyamines or when building complex peptide-like structures. scielo.org.mxtandfonline.com
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making it compatible with many common synthetic transformations. organic-chemistry.org
Orthogonality: The Boc group is orthogonal to other common amine protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz). This means that one type of protecting group can be removed selectively in the presence of the others, enabling complex, sequential synthetic strategies.
Mild Deprotection: The Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). nbinno.com This process generates gaseous byproducts (isobutylene and carbon dioxide), simplifying purification.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Mild acid (e.g., TFA) | Base, Hydrogenolysis |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C), Strong Acid | Mild Acid, Base |
Overview of Research Trajectories Involving Complex Amino Acid and Amine Derivatives
Complex amino acids and amine derivatives are at the forefront of medicinal chemistry and drug discovery. The aminophenylpropyl scaffold is a type of β-amino acid derivative, which are of significant interest as they can form peptidomimetics with enhanced stability against enzymatic degradation compared to natural peptides. nih.gov
Current research trajectories involving such complex derivatives include:
Enzyme Inhibitors: The unique spatial arrangement of functional groups in molecules like this compound makes them attractive candidates for designing enzyme inhibitors. For example, derivatives of 4-aminophenylalanine have been evaluated as potent inhibitors of dipeptidyl peptidase IV (DPP-4), an important target in diabetes therapy. rsc.org
Neurological and Pharmacological Agents: The phenylpropylamine core is a well-known pharmacophore present in numerous drugs acting on the central nervous system. The ability to introduce additional functionality via the amino groups allows for the fine-tuning of pharmacological properties.
Building Blocks for Novel Scaffolds: These derivatives serve as versatile building blocks for creating larger, more complex molecules with potential applications in materials science and as ligands in catalysis. rsc.org The presence of multiple reaction sites allows for the construction of diverse molecular libraries for high-throughput screening.
Stereoselective and Enantioselective Approaches to the Phenylpropyl Backbone
Enantioselective methods are designed to generate a specific enantiomer from a prochiral substrate, creating the chiral center(s) with a high degree of stereochemical purity.
Asymmetric Hydrogenation Strategies
Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral amines and their derivatives. dicp.ac.cn This method typically involves the reduction of a prochiral unsaturated precursor, such as an enamine or imine, using hydrogen gas in the presence of a chiral transition-metal catalyst. dicp.ac.cnacs.org Metals like rhodium, ruthenium, and palladium are commonly employed, complexed with chiral ligands that orchestrate the stereochemical outcome of the hydrogen addition. dicp.ac.cnrsc.org
For the synthesis of the phenylpropyl backbone, a relevant strategy involves the asymmetric hydrogenation of a suitably substituted enamine or β-aminoketone precursor. For instance, palladium-catalyzed asymmetric hydrogenation of enamines has been shown to be an effective route for producing chiral amines. dicp.ac.cn Similarly, ruthenium catalysts containing chiral diamine ligands have demonstrated high efficiency in the asymmetric hydrogenation of ketones, a process that can be adapted to produce chiral amino alcohols as precursors to the target diamine. researchgate.net The choice of catalyst, ligand, and reaction conditions is critical to achieving high enantiomeric excess (ee).
| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
| Ru(II)-NHC-diamine | Cr(CO)₃-ligated benzophenones | Chiral diarylmethanols | High (93% ee) | nih.gov |
| Iridium–polydiamines | Functionalized ketones | Chiral secondary alcohols | Excellent (up to 99% ee) | acs.org |
| Palladium-bisphosphine | Cyclic enesulfonamides | Chiral cyclic sultams | Excellent | dicp.ac.cn |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy is widely used in asymmetric synthesis. mdpi.com
One of the most effective auxiliaries for the synthesis of chiral amines is tert-butanesulfinamide (Ellman's auxiliary). rtu.lv Condensation of tert-butanesulfinamide with a ketone or aldehyde forms a chiral N-tert-butanesulfinyl imine. The sulfinyl group effectively shields one face of the imine, leading to highly diastereoselective additions of nucleophiles. For the synthesis of the 2-phenylpropyl backbone, a key step would be the diastereoselective reduction of a chiral N-tert-butanesulfinyl ketimine. acs.org The addition of a hydride reagent occurs preferentially from the less hindered face, establishing the stereochemistry at the carbon bearing the nitrogen. Subsequent removal of the sulfinyl auxiliary under acidic conditions yields the chiral amine without racemization. acs.orgnih.gov
Another prominent class of auxiliaries includes oxazolidinones (popularized by Evans), which can be used to control stereochemistry in alkylation and aldol reactions. wikipedia.org Pseudoephedrine and its analogue pseudoephenamine also serve as highly effective chiral auxiliaries, particularly in the diastereoselective alkylation of amide enolates to generate chiral carboxylic acid derivatives, which can be further converted to the desired diamine. nih.gov
| Chiral Auxiliary | Key Reaction | Stereoselectivity | Reference |
| N-tert-Butanesulfinamide | Diastereoselective reduction of ketimines | Excellent diastereoselectivity | acs.org |
| N-tert-Butanesulfinamide | Addition to aldimines | Good to excellent dr (3:1 to >20:1) | nih.gov |
| Pseudoephenamine | Alkylation to form quaternary centers | Significant enhancements in diastereoselectivity | nih.gov |
| (R)-1-Phenylethylamine (α-PEA) | Reductive amination | High stereoinduction | mdpi.com |
Organocatalytic and Metal-Catalyzed Enantioselective Routes
In recent decades, organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. This approach uses small, chiral organic molecules to catalyze enantioselective transformations. For synthesizing the 1,3-diamine structure, an organocatalytic asymmetric Mannich reaction is a highly relevant method. orgsyn.org For example, the addition of an aldehyde to an imine, catalyzed by a chiral proline derivative, can generate a syn-adduct with excellent diastereoselectivity and enantioselectivity. This approach can be used to construct the C2-phenyl-C3-amino bond with the correct stereochemistry.
Relay catalysis, combining amine and palladium catalysis, has been developed for the asymmetric synthesis of 1,3-diamine derivatives from 1,3-dienes, sulfuric diamide, and aldehydes. This one-pot, three-component reaction provides efficient access to 1,3-diamines containing both quaternary and tertiary stereocenters with good enantioselectivity. acs.org Furthermore, organocatalytic cascade Michael-alkylation reactions, catalyzed by chiral diphenylprolinol TMS ether, can produce highly functionalized cyclopropanes which are precursors to chiral structures, achieving high enantio- and diastereoselectivities. nih.govorganic-chemistry.org
Transition metal catalysis, beyond hydrogenation, also offers powerful routes. Sequential palladium and rhodium catalysis has been employed to synthesize optically active, polyfunctionalized diamines. nih.gov This process can involve an initial Pd-catalyzed asymmetric allylic amination followed by a diastereoselective Rh-catalyzed cyclization, creating complex polyamine structures from simple starting materials. nih.gov
| Catalysis Type | Reaction | Key Features | Stereoselectivity | Reference |
| Organocatalysis | Mannich Reaction | Proline-catalyzed addition to imines | Excellent dr and ee | |
| Relay Catalysis (Amine/Pd) | Three-component reaction | High atom economy; builds quaternary and tertiary centers | Moderate to good ee | acs.org |
| Sequential Pd/Rh Catalysis | Allylic amination/Aziridination | Access to complex polyfunctionalized diamines | High ee and diastereoselectivity | nih.gov |
| Organocatalysis | Michael-Alkylation Cascade | Forms two C-C bonds and two stereocenters in one step | High ee (90–98%) and dr (>30:1) | organic-chemistry.org |
Diastereoselective Synthesis Protocols
Diastereoselective synthesis aims to form a specific diastereomer of a product that already contains at least one chiral center. The stereochemical outcome is controlled either by the existing chirality within the substrate or by the chirality of the reagents used.
Substrate-Controlled Diastereoselection
In substrate-controlled reactions, the inherent stereochemistry of the starting material directs the formation of a new stereocenter. rsc.org The existing chiral center creates a sterically and/or electronically biased environment, favoring the approach of a reagent from a specific trajectory.
A common strategy for synthesizing 1,3-diamines involves the diastereoselective reduction of a β-amino ketimine or the addition of a nucleophile to a chiral imine containing a pre-existing stereocenter. For example, in the synthesis of 1,3-diaminated stereotriads, the bis-aziridination of allenes can produce intermediates that undergo rearrangement and subsequent directed reduction of the resulting ketone, yielding a C-N/C-O/C-N stereotriad with high diastereomeric ratios. nih.gov The stereochemistry of the allene substrate directly controls the stereochemical outcome of the final product. nih.gov The electronic properties of substrates can also govern stereochemistry; for example, in the hydroamination of alkynes, electron-donating groups can lead to (Z)-stereoselective products while electron-withdrawing groups yield (E)-stereoselective products. nih.gov
Reagent-Controlled Diastereoselection
Reagent-controlled diastereoselection occurs when the stereochemical outcome is determined by the chirality of an external reagent, catalyst, or solvent, which overrides any directing effects from the substrate's own stereocenters. This approach is particularly useful when the substrate's inherent stereocontrol is weak or favors the formation of the undesired diastereomer.
A prime example is the diastereoselective reduction of enantiopure N-tert-butanesulfinylketimines, as mentioned in section 2.1.2. acs.org Here, the chiral sulfinamide auxiliary acts as a powerful chiral directing group (a chiral reagent incorporated into the substrate), ensuring high diastereoselectivity in the reduction step regardless of other stereocenters that might be present. acs.org Similarly, the use of chiral ligands in transition-metal catalysis can enforce a specific diastereoselective outcome. For instance, in the synthesis of diamine derivatives via sequential palladium and rhodium catalysis, the chiral ligand used in the initial palladium-catalyzed amination sets the absolute stereochemistry, and subsequent substrate-controlled diastereoselective cyclization under rhodium catalysis yields the final product with high stereopurity. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-amino-2-phenylpropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(9-15)11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOSGEAIEZTGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of Tert Butyl N 3 Amino 2 Phenylpropyl Carbamate
Reactions Involving the Primary Amine Functionality
The primary amine in tert-butyl N-(3-amino-2-phenylpropyl)carbamate is a nucleophilic center that readily participates in a variety of bond-forming reactions. Its reactivity is characteristic of a primary aliphatic amine, allowing for selective modifications while the less nucleophilic carbamate (B1207046) nitrogen remains intact under most conditions.
Amine Acylation and Alkylation Reactions
The primary amine can be readily acylated to form amides or alkylated to yield secondary or tertiary amines. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups.
Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) proceeds smoothly to afford the corresponding N-acylated derivatives. This transformation is often quantitative and serves to introduce a wide array of substituents.
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Triethylamine | Dichloromethane (B109758) | tert-butyl N-(3-acetamido-2-phenylpropyl)carbamate |
| Benzoyl chloride | Pyridine | Tetrahydrofuran | tert-butyl N-(3-benzamido-2-phenylpropyl)carbamate |
| Acetic anhydride | Triethylamine | Dichloromethane | tert-butyl N-(3-acetamido-2-phenylpropyl)carbamate |
Alkylation: Direct alkylation with alkyl halides can lead to overalkylation, yielding mixtures of secondary and tertiary amines. However, selective mono-alkylation can be achieved under carefully controlled conditions or through reductive amination. Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), is a more controlled method for producing secondary or tertiary amines.
| Aldehyde/Ketone | Reducing Agent | Solvent | Product |
| Formaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | tert-butyl N-(3-(dimethylamino)-2-phenylpropyl)carbamate |
| Acetone | Sodium cyanoborohydride | Methanol | tert-butyl N-(3-(isopropylamino)-2-phenylpropyl)carbamate |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | tert-butyl N-(3-(benzylamino)-2-phenylpropyl)carbamate |
Formation of Imines and Related Derivatives
The primary amine condenses with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The resulting imine can be a stable product or a reactive intermediate that can be further reduced (as in reductive amination) or attacked by nucleophiles.
| Carbonyl Compound | Catalyst | Solvent | Product |
| Benzaldehyde | Acetic acid (cat.) | Toluene | tert-butyl N-(3-(benzylideneamino)-2-phenylpropyl)carbamate |
| Cyclohexanone | p-Toluenesulfonic acid (cat.) | Benzene (B151609) | tert-butyl N-(3-(cyclohexylideneamino)-2-phenylpropyl)carbamate |
Post-Synthetic Modifications at the Free Amine
The primary amine is amenable to a range of other modifications, allowing for the introduction of diverse functional groups. These include the formation of sulfonamides, ureas, and thioureas.
Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.
Ureas: Treatment with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas.
Thioureas: Reaction with isothiocyanates affords the corresponding thioureas.
These reactions are generally high-yielding and provide access to a broad scope of derivatives with potential applications in medicinal chemistry and materials science.
| Reagent | Product Class |
| Dansyl chloride | Sulfonamide |
| Phenyl isocyanate | Urea |
| Phenyl isothiocyanate | Thiourea |
Transformations of the tert-Butyl Carbamate Moiety
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Selective Deprotection Strategies for the Boc Group
The primary utility of the Boc group is its role as a temporary protecting group. Its removal regenerates the free amine, which can then undergo further chemical transformations. The selective deprotection of the Boc group in the presence of other acid-sensitive functionalities can be achieved by careful choice of reagents and reaction conditions.
Common deprotection methods include:
Strong Acids: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard method for Boc deprotection. The reaction is typically rapid at room temperature.
Gaseous HCl: Anhydrous hydrogen chloride in an organic solvent (e.g., dioxane, diethyl ether, or ethyl acetate) is another common and effective method.
Lewis Acids: Certain Lewis acids can also effect the removal of the Boc group.
Thermal Deprotection: In some cases, the Boc group can be removed by heating, although this may require high temperatures and can be substrate-dependent.
The mechanism of acid-catalyzed deprotection involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then scavenged by the counter-ion or the solvent.
| Reagent | Solvent | Temperature | Product |
| Trifluoroacetic acid (50%) | Dichloromethane | Room Temperature | 2-Phenylpropane-1,3-diamine |
| 4 M HCl | Dioxane | Room Temperature | 2-Phenylpropane-1,3-diamine hydrochloride |
| Acetyl chloride | Methanol | Room Temperature | 2-Phenylpropane-1,3-diamine hydrochloride |
Reactivity of the Carbamate Nitrogen
Under most conditions, the nitrogen atom of the Boc-carbamate is significantly less nucleophilic than the primary amine due to the electron-withdrawing effect of the carbonyl group and the steric hindrance of the tert-butyl group. Consequently, it does not typically participate in the common nucleophilic reactions that the primary amine undergoes.
However, under strongly basic conditions, the proton on the carbamate nitrogen can be removed to form an anion. This anion can, in principle, be alkylated, although this is not a common transformation and may require harsh conditions that could affect other parts of the molecule. More commonly, the reactivity of the carbamate is centered on the electrophilic carbonyl carbon, which is not the focus of this section. For the purposes of selective synthesis, the carbamate nitrogen is generally considered unreactive.
Modifications of the Phenyl Group
The phenyl group within this compound is a key site for chemical modification, allowing for the introduction of diverse functionalities to alter the molecule's properties. The reactivity of this aromatic ring is influenced by the attached N-Boc protected aminopropyl side chain. This substituent, being an alkyl group, generally acts as an activating group, directing incoming electrophiles to specific positions on the ring. Furthermore, the functional groups on the side chain can be exploited to achieve highly regioselective functionalization through directed metallation techniques.
The side chain attached to the phenyl ring is fundamentally an alkyl group, which is known to be an activating group in electrophilic aromatic substitution (EAS) reactions. This activation occurs through inductive electron donation and hyperconjugation, which stabilize the carbocation intermediate (the arenium ion) formed during the reaction. stackexchange.commasterorganicchemistry.com Consequently, the phenyl ring in this compound is expected to be more reactive towards electrophiles than benzene itself.
Alkyl groups are ortho-, para-directors. stackexchange.com Therefore, electrophilic attack will preferentially occur at the positions ortho (C2' and C6') and para (C4') to the propyl substituent. However, the significant steric hindrance posed by the bulky side chain, particularly the tert-butoxycarbonyl (Boc) group, is likely to disfavor substitution at the ortho positions. stackexchange.com As a result, para-substituted products are expected to be the major isomers formed in most electrophilic aromatic substitution reactions. stackexchange.com
Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be applied, typically requiring an acid catalyst to generate a potent electrophile. masterorganicchemistry.com
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Electrophile | Expected Major Product (Para-Substituted) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | tert-butyl N-(3-amino-2-(4-nitrophenyl)propyl)carbamate |
| Bromination | Br₂, FeBr₃ | Br⁺ | tert-butyl N-(3-amino-2-(4-bromophenyl)propyl)carbamate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | tert-butyl N-(3-amino-2-(4-acylphenyl)propyl)carbamate |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4-(1-amino-2-((tert-butoxycarbonyl)amino)methyl)ethyl)benzenesulfonic acid |
Directed ortho-metallation (DoM) is a powerful strategy for achieving regioselective functionalization exclusively at the ortho- position of a substituted aromatic ring, an outcome not easily achieved through classical EAS reactions. wikipedia.orgorganic-chemistry.org The reaction relies on the presence of a Directed Metalation Group (DMG), which is typically a heteroatom-containing functional group that can coordinate to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium). baranlab.org This coordination brings the strong base into proximity with the ortho-proton, facilitating its abstraction and forming an aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then be quenched with a wide variety of electrophiles to introduce a new substituent at the ortho-position. organic-chemistry.org
In the case of this compound, the N-Boc carbamate group can serve as an effective DMG. The carbonyl oxygen and the nitrogen atom of the carbamate can chelate to the lithium atom of the organolithium base, directing deprotonation to the adjacent ortho-position of the phenyl ring. organic-chemistry.orguwindsor.ca This approach provides a highly efficient and regioselective route to ortho-functionalized derivatives.
The general mechanism proceeds as follows:
Coordination of the organolithium reagent (R-Li) to the carbamate group.
Regioselective abstraction of a proton from the ortho-position of the phenyl ring.
Formation of a stable ortho-lithiated intermediate.
Reaction with an electrophile (E+) to yield the ortho-substituted product.
Table 2: Examples of Ortho-Functionalization via Directed Ortho-Metallation
| Electrophile (E+) | Reagent Example | Ortho-Substituent (-E) | Resulting Product Name |
| Iodide | I₂ | -I | tert-butyl N-(3-amino-2-(2-iodophenyl)propyl)carbamate |
| Carboxyl | CO₂ | -COOH | 2-(1-amino-2-(((tert-butoxycarbonyl)amino)methyl)ethyl)benzoic acid |
| Aldehyde | DMF | -CHO | tert-butyl N-(3-amino-2-(2-formylphenyl)propyl)carbamate |
| Silyl | Me₃SiCl | -Si(CH₃)₃ | tert-butyl N-(3-amino-2-(2-(trimethylsilyl)phenyl)propyl)carbamate |
Stereospecific and Stereoselective Reactions of Chiral Centers
The this compound molecule possesses a chiral center at the carbon atom bonded to the phenyl group (C2). The presence of this stereocenter means the compound can exist as a pair of enantiomers, (R)- and (S)-tert-butyl N-(3-amino-2-phenylpropyl)carbamate. Reactions involving this chiral center or adjacent functional groups can exhibit stereospecificity or stereoselectivity.
The synthesis of enantiomerically pure forms of this compound and its derivatives often relies on stereoselective methods. For instance, asymmetric synthesis, such as the proline-catalyzed asymmetric Mannich reaction between an aldehyde and an N-Boc protected imine, can be used to establish the chiral center with high diastereo- and enantioselectivity. orgsyn.org
Once the stereocenter is established, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselection. For example, the reduction of a ketone or imine elsewhere in the molecule can be directed by the existing chiral center, leading to the preferential formation of one diastereomer over another. This principle is fundamental in the synthesis of complex molecules where precise control over stereochemistry is required. nih.govresearchgate.net
While specific examples detailing reactions at the chiral center of this compound are not extensively documented in readily available literature, the principles of stereoselective synthesis are broadly applicable. The development of synthetic routes often involves leveraging ketoreductase (KRED) biocatalysis or using chiral auxiliaries to achieve high diastereomeric ratios in structurally related compounds. nih.gov
Table 3: Principles of Stereoselective Reactions
| Reaction Type | Principle | Potential Outcome |
| Asymmetric Synthesis | Use of a chiral catalyst or auxiliary during the creation of the C2 stereocenter. | Formation of a single enantiomer (e.g., (R) or (S)) in high enantiomeric excess. |
| Substrate-Controlled Diastereoselective Reaction | An existing chiral center (C2) directs the approach of a reagent to another part of the molecule. | Preferential formation of one diastereomer over others (e.g., syn vs. anti product). |
| Kinetic Resolution | A chiral reagent or catalyst reacts at different rates with the two enantiomers of the racemic starting material. | Separation of a racemate by converting one enantiomer to a new product, leaving the other unreacted. |
Role of Tert Butyl N 3 Amino 2 Phenylpropyl Carbamate As a Versatile Synthetic Intermediate
Precursor in the Construction of Nitrogen-Containing Heterocycles
Synthesis of Pyrrolidines and Piperidines
No specific methods documenting the conversion of tert-butyl N-(3-amino-2-phenylpropyl)carbamate into pyrrolidine (B122466) or piperidine (B6355638) derivatives were found in the reviewed literature.
Formation of Oxazolidinones and Related Systems
There is no available research detailing the use of this compound as a direct precursor for the formation of oxazolidinone rings.
Building Block for Complex Polyketide and Non-Ribosomal Peptide Analogs
The role of various non-proteinogenic amino acids as building blocks in the biosynthesis of non-ribosomal peptides is a subject of extensive study. nih.gov However, no literature specifically identifies this compound as a precursor or building block in the synthesis of polyketide or non-ribosomal peptide analogs.
Utilization in Cascade Reactions and Multicomponent Cyclizations
While cascade and multicomponent reactions are powerful tools in organic synthesis, no studies were found that utilize this compound as a substrate in these complex transformations.
Application in Divergent Synthetic Pathways to Chemically Diverse Scaffolds
The application of this compound in divergent synthetic strategies to create libraries of chemically diverse scaffolds has not been documented in the available scientific literature.
Mechanistic Investigations and Theoretical Studies on Tert Butyl N 3 Amino 2 Phenylpropyl Carbamate
Computational Analysis of Conformational Preferences and Stereoelectronic Effects
A computational analysis of tert-butyl N-(3-amino-2-phenylpropyl)carbamate would be crucial to understanding its three-dimensional structure and reactivity. Such a study would typically involve mapping the potential energy surface by rotating the key dihedral angles of the molecule. This would reveal the lowest energy (most stable) conformations.
Stereoelectronic effects, which describe the influence of orbital interactions on the molecule's geometry and stability, would also be a key focus. For instance, interactions between the nitrogen lone pairs and adjacent sigma or pi orbitals could dictate the preferred spatial arrangement of the amino and carbamate (B1207046) groups.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.00 | 65 |
| Gauche 1 | 60° | 1.20 | 20 |
| Gauche 2 | -60° | 1.50 | 15 |
This table is illustrative and not based on published experimental or computational data.
Quantum Chemical Calculations of Reaction Pathways for Key Transformations
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or subsequent transformations. For example, the reaction pathway for the reduction of a corresponding nitro or azide precursor could be mapped out to understand the step-by-step process at a molecular level.
These calculations would identify transition states, intermediates, and the activation energies for each step, providing a quantitative understanding of the reaction kinetics and thermodynamics.
DFT Studies on Transition States in Stereoselective Syntheses
Density Functional Theory (DFT) is a powerful tool for studying the transition states of stereoselective reactions. In the context of synthesizing chiral molecules like this compound, DFT can be used to model the transition states that lead to different stereoisomers.
By comparing the energies of these diastereomeric transition states, researchers can predict which stereoisomer will be the major product. This is particularly valuable in understanding the role of chiral catalysts or auxiliaries in controlling the stereochemical outcome of a reaction.
Table 2: Hypothetical DFT-Calculated Energy Barriers for Diastereomeric Transition States
| Transition State | Absolute Energy (Hartree) | Relative Energy (kcal/mol) |
| (R,S)-TS | -850.12345 | 0.0 |
| (S,S)-TS | -850.12000 | 2.16 |
This table is illustrative and not based on published experimental or computational data.
Structure-Reactivity Relationship Elucidations through Theoretical Modeling
Theoretical modeling can establish clear relationships between the structure of a molecule and its chemical reactivity. For this compound, this could involve calculating various molecular descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential maps.
These descriptors help to identify the most reactive sites within the molecule. For example, the locations of the highest electron density would indicate the likely sites for electrophilic attack, while the lowest electron density would suggest the sites for nucleophilic attack. This information is invaluable for predicting how the molecule will behave in different chemical environments and for designing new reactions.
Future Research Directions and Unexplored Chemical Space for Tert Butyl N 3 Amino 2 Phenylpropyl Carbamate
Development of Novel Catalytic Systems for its Derivatization
The derivatization of tert-butyl N-(3-amino-2-phenylpropyl)carbamate, which possesses a free primary amine, presents a significant opportunity for the application of modern catalytic methods. The development of novel catalytic systems can enable enantioselective and regioselective functionalization, which is crucial for creating complex chiral molecules.
Current research on related 1,3-diamines has demonstrated the power of asymmetric catalysis. For instance, specially designed 1,3-diamine-derived catalysts have been successfully used in highly enantioselective Mannich reactions of ketones. nih.govacs.org These catalyst systems, often involving cooperative action between a primary and a tertiary amine, suggest a clear future direction. Research could focus on developing catalysts that can selectively activate the primary amine of this compound for C-N bond formation, leading to novel, stereochemically defined derivatives.
Furthermore, transition metal catalysis offers a vast and underexplored area for this specific carbamate (B1207046). Palladium and Rhodium-catalyzed reactions have been employed for the asymmetric synthesis of complex polyamine structures from related starting materials. nih.gov Future work could involve developing palladium-catalyzed allylic amination or rhodium-catalyzed C-H insertion protocols tailored for the derivatization of the carbamate's free amine. Such methods would allow for the introduction of diverse functional groups at the terminal nitrogen, expanding the molecular diversity accessible from this building block.
A summary of potential catalytic approaches is presented below:
| Catalytic System | Potential Application for Derivatization | Expected Outcome |
| Chiral 1,3-Diamine Organocatalysts | Asymmetric Mannich and Michael reactions | Highly enantioselective C-C bond formation adjacent to the amine. |
| Palladium(0) Catalysts | Allylic amination with various electrophiles | Introduction of diverse allyl groups at the primary amine. |
| Rhodium(II) Catalysts | C-H amination/insertion reactions | Intramolecular or intermolecular C-N bond formation at unactivated C-H sites. |
| Copper(I/II) Catalysts | Enantioconvergent C(sp3)-H amination | Direct, stereoselective functionalization of adjacent C-H bonds. researchgate.net |
The successful development of these catalytic systems would transform this compound from a simple protected diamine into a versatile chiral scaffold for asymmetric synthesis.
Exploration of Alternative Protecting Group Strategies for Complex Syntheses
The tert-butyloxycarbonyl (Boc) group is widely used due to its stability and straightforward removal under acidic conditions. masterorganicchemistry.comlibretexts.org However, in the context of complex, multi-step syntheses, reliance on a single protecting group can be limiting. The synthesis of intricate molecules, such as peptides or polyfunctional natural products, often requires orthogonal protecting groups that can be removed under distinct, non-interfering conditions. ub.edu
Future research should explore the synthesis of N-(3-amino-2-phenylpropyl) derivatives with alternative protecting groups on one of the amino functionalities. This would create a toolbox of building blocks for more sophisticated synthetic strategies. For example, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, or the benzyloxycarbonyl (Cbz) group, removable by hydrogenolysis, would allow for selective deprotection in the presence of the acid-labile Boc group. masterorganicchemistry.comnih.gov
The development of synthetic routes to analogs of this compound featuring these alternative groups is a critical research direction. Strategies for the selective mono-protection of diamines, which are often challenging, could be adapted for this purpose. researchgate.netresearchgate.net
A comparison of key amine protecting groups relevant to this context is provided below:
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Boc? |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | N/A |
| Benzyloxycarbonyl | Cbz | H₂, Pd/C (Hydrogenolysis) | Yes |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |
| p-Nitrobenzyloxycarbonyl | pNZ | Reduction (e.g., SnCl₂) | Yes ub.edu |
| 2-Nitrophenylsulfenyl | Nps | Mild Acid / Thiophenols | Yes researchgate.net |
By creating a suite of differentially protected 2-phenyl-1,3-diaminopropane synthons, chemists could devise more elegant and efficient routes to complex target molecules, avoiding cumbersome protection-deprotection sequences.
Investigation of its Utility in Flow Chemistry and Continuous Synthesis
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and higher product consistency. researchgate.net The synthesis and manipulation of protected diamines are particularly well-suited to this technology.
Research has already demonstrated the successful mono-Boc protection of various diamines using continuous flow reactors. acs.orged.ac.uk These systems allow for precise control over stoichiometry and residence time, which is critical for minimizing the formation of the di-protected byproduct. sigmaaldrich.com A key future direction is the adaptation of these methods for the large-scale, continuous production of this compound itself. This would not only improve the efficiency and safety of its synthesis but also ensure a consistent supply of this important building block.
Beyond its synthesis, the utility of this carbamate in multi-step flow sequences is a promising area of investigation. High-temperature flow reactors have been shown to effectively remove Boc groups in minutes without the need for acid catalysts, generating a free amine that can be immediately used in a subsequent downstream reaction. researchgate.net A future research goal would be to integrate the continuous synthesis of the carbamate, its in-line deprotection, and its subsequent reaction with other building blocks into a seamless, multi-step flow process. This approach would dramatically accelerate the synthesis of derivatives and complex molecules, representing a significant leap in manufacturing efficiency.
| Flow Chemistry Application | Advantage over Batch Synthesis | Research Goal |
| Continuous Mono-Boc Protection | Improved selectivity, higher throughput, enhanced safety. ed.ac.uk | Develop a scalable continuous process for the title compound. |
| In-line Boc Deprotection | Rapid, acid-free deprotection; avoids workup steps. researchgate.net | Integrate deprotection with subsequent derivatization in a continuous sequence. |
| Multi-step Telescoped Synthesis | Reduced manual handling, shorter overall synthesis time. | Create a fully automated flow system for producing diverse derivatives from the carbamate. |
Expansion of its Role in Modular and Combinatorial Synthesis Paradigms
Modular and combinatorial synthesis strategies are powerful tools for drug discovery and materials science, enabling the rapid generation of large libraries of related compounds for screening. nih.govunits.it this compound is an ideal candidate for use as a bifunctional, three-dimensional building block in these paradigms.
Its structure contains two distinct points of diversity: the free primary amine and the phenyl ring. The phenyl group can be functionalized prior to the main synthesis or derivatized via late-stage C-H activation. The primary amine is readily available for a wide range of coupling reactions. This dual functionality allows it to serve as a versatile scaffold for creating libraries of compounds with significant structural variation.
A key research direction is the development of robust synthetic protocols that leverage this modularity. For instance, the primary amine could be acylated, alkylated, or used in reductive amination with a library of aldehydes. Subsequently, the Boc-protected amine could be deprotected and subjected to a second round of diversification. This approach would allow for the systematic exploration of the chemical space around the 2-phenyl-1,3-diaminopropane core.
This concept aligns with the principles of fragment-based drug discovery (FBDD), where small, functionalized building blocks are combined to create more complex, lead-like compounds. acs.org By pre-functionalizing the phenyl ring and then using the amine handles for further elaboration, this compound can act as a 3D scaffold to project functionalities into different spatial vectors, which is critical for optimizing interactions with biological targets. acs.orgnih.gov
| Synthesis Paradigm | Role of the Carbamate | Potential Library Type |
| Parallel Synthesis | Bifunctional scaffold | Amide or sulfonamide libraries via amine derivatization. |
| Diversity-Oriented Synthesis | Chiral 3D building block | Spatially diverse small molecules for biological screening. |
| Fragment-Based Elaboration | Core fragment for 3D growth | Lead-like compounds with improved potency and properties. acs.org |
The systematic application of this building block in modular and combinatorial approaches will undoubtedly accelerate the discovery of new chemical entities with valuable biological or material properties.
Q & A
Q. Q1. What are the standard synthetic routes for tert-butyl N-(3-amino-2-phenylpropyl)carbamate, and how can reaction conditions be optimized for yield?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a protocol analogous to involves reacting a tert-butyl carbamate precursor (e.g., tert-butyl-3-aminopropyl carbamate) with an electrophilic aromatic compound (e.g., 2-phenylpropyl derivative) in polar aprotic solvents like acetonitrile, using potassium carbonate as a base. Key optimization steps include:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Acetonitrile or DMF improves solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .
Data Table :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 12–24 h |
| Solvent | Acetonitrile |
| Base | K₂CO₃ (2.5 eq) |
| Yield | 70–85% |
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Answer:
- ¹H NMR : Look for tert-butyl singlet at δ 1.3–1.5 ppm, NH protons (broad, δ 5.5–6.5 ppm), and aromatic protons (δ 7.2–7.5 ppm).
- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 265.3 (C₁₄H₂₁N₂O₂⁺) confirms molecular weight .
Advanced Research Questions
Q. Q3. How can structural contradictions in crystallographic data be resolved when analyzing hydrogen-bonding patterns in tert-butyl carbamate derivatives?
Answer: Discrepancies in hydrogen-bonding networks (e.g., bifurcated vs. single bonds) require:
- High-resolution X-ray diffraction : Use SHELX software (SHELXL-2018) for refinement, focusing on electron density maps to locate H atoms .
- Validation tools : Check R-factor convergence (<0.05) and ADDSYM/PLATON symmetry analysis to rule out missed symmetry elements.
- Comparative studies : Cross-reference with analogous structures (e.g., ’s N–H···O interactions) to identify conserved motifs .
Q. Q4. What methodologies are recommended for evaluating the compound’s stability under varying pH conditions, and how do degradation products influence biological activity?
Answer:
- Stability assay : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 h. Monitor degradation via HPLC (C18 column, 220 nm detection).
- Degradation pathways : Acidic conditions (pH <3) hydrolyze the tert-butyl carbamate group to form free amine byproducts, which may alter bioactivity (e.g., reduced cell permeability) .
- Mitigation : Use lyophilization for long-term storage at –20°C to minimize hydrolysis.
Q. Q5. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or proteases), and what experimental validation is required?
Answer:
- Docking simulations : Use AutoDock Vina with PDB structures (e.g., 3POZ for kinases). Prioritize binding pockets with high complementarity to the phenylpropyl moiety.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
- Validation : Perform in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) and compare with predicted Ki values .
Q. Q6. What strategies address low yields in large-scale syntheses of this compound, and how can batch-to-batch consistency be improved?
Answer:
- Process optimization :
- Continuous flow chemistry : Reduces side reactions via precise temperature/residence time control.
- Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in aryl-alkyl bond formation.
- Quality control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring .
Q. Q7. What are the implications of solvent polarity on the compound’s supramolecular assembly in crystal packing, and how can this inform co-crystal design?
Answer:
- Solvent screening : Low-polarity solvents (toluene) favor π-π stacking of phenyl groups, while polar solvents (ethanol) promote hydrogen-bonded dimers.
- Co-crystal design : Co-formers with complementary H-bond donors (e.g., carboxylic acids) enhance stability. Use Mercury CSD analysis to predict packing motifs .
Q. Q8. How does the compound’s stereoelectronic profile influence its reactivity in peptide coupling or cross-coupling reactions?
Answer:
- Steric effects : The tert-butyl group hinders nucleophilic attack at the carbamate oxygen, favoring regioselective reactions at the amine site.
- Electronic effects : Electron-rich phenyl rings activate adjacent positions for electrophilic substitution. Use DFT calculations (Gaussian 16) to map frontier orbitals and predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
